molecular formula C27H44 B1217053 Cholesta-3,5-diene CAS No. 747-90-0

Cholesta-3,5-diene

Cat. No.: B1217053
CAS No.: 747-90-0
M. Wt: 368.6 g/mol
InChI Key: RLHIRZFWJBOHHD-HKQCOZBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Cholesta-3,5-diene is involved in several biochemical reactions. It interacts with liver X receptors, which are nuclear receptors that regulate the expression of genes involved in cholesterol efflux, lipid metabolism, and inflammation. By binding to these receptors, this compound modulates cholesterol homeostasis and decreases the uptake of cholesterol by cells . Additionally, this compound influences protein prenylation, a post-translational modification essential for the proper functioning of various proteins .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It can induce apoptosis, a programmed cell death mechanism, which is crucial for maintaining cellular homeostasis and eliminating damaged cells . This compound also modulates sphingolipid metabolism, which is vital for cell membrane integrity and signaling . Furthermore, it affects platelet aggregation, a process essential for blood clotting and wound healing .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to liver X receptors, leading to the activation or repression of target genes involved in cholesterol metabolism . This binding interaction influences the expression of genes that regulate cholesterol efflux and lipid metabolism. Additionally, this compound can inhibit or activate enzymes involved in sphingolipid metabolism, thereby affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its biological activity over extended periods, but its stability may be affected by environmental conditions such as temperature and light exposure . Long-term exposure to this compound has been observed to impact cellular homeostasis and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can positively influence cholesterol metabolism and reduce the risk of atherosclerosis . At high doses, it may exhibit toxic effects, including liver damage and disruption of lipid homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its oxidation and subsequent metabolism . These interactions can affect metabolic flux and the levels of various metabolites. This compound also influences the activity of enzymes involved in sphingolipid metabolism, thereby modulating cellular signaling and membrane composition .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its localization within specific cellular compartments . This compound can accumulate in lipid-rich regions, such as cell membranes and lipid droplets, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Its subcellular localization is crucial for its role in regulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize Cholesta-3,5-diene involves the palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes. The process begins with the preparation of cholesta-3,5-dien-3-yl trifluoromethanesulfonate. This intermediate is then subjected to a reduction reaction using palladium acetate, triphenylphosphine, and tributylamine in N,N-dimethylformamide under nitrogen atmosphere. The reaction mixture is warmed in an oil bath at 60°C for one hour, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: Cholesta-3,5-diene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxysterols, while reduction can yield different saturated derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the biological effects it exerts. Unlike cholesterol, which is primarily involved in maintaining cell membrane integrity and serving as a precursor for steroid hormones, this compound has distinct roles in regulating cholesterol homeostasis and influencing various cellular processes through its action as an oxysterol .

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHIRZFWJBOHHD-HKQCOZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870761
Record name Cholesta-3,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747-90-0
Record name Cholesta-3,5-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesterylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-3,5-diene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholesta-3,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesta-3,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesta-3,5-diene
Reactant of Route 2
Cholesta-3,5-diene
Reactant of Route 3
Cholesta-3,5-diene
Reactant of Route 4
Cholesta-3,5-diene
Reactant of Route 5
Cholesta-3,5-diene
Reactant of Route 6
Cholesta-3,5-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.